Cas no 34127-22-5 (Ethyl 3,6-dichloropyridazine-4-carboxylate)

Ethyl 3,6-dichloropyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3,6-dichloropyridazine-4-carboxylate
- 3,6-Dichloropyridazine-4-carboxylic acid ethyl ester
- 4-Pyridazinecarboxylicacid, 3,6-dichloro-, ethyl ester
- 3,6-Dichlor-4-ethoxycarbonyl-pyridazin
- 4-Pyridazinecarboxylic acid, 3,6-dichloro-, ethyl ester
- KVWIASCXKZVAQG-UHFFFAOYSA-N
- BCP19398
- 4065AB
- AB48559
- AK121833
- SY108514
- EN300-370955
- 34127-22-5
- MFCD08704423
- AS-48750
- DTXSID70576449
- SCHEMBL140932
- Z1269223827
- F53192
- C7H6Cl2N2O2
- AKOS015995092
- 2-CHLOROETHYLPHOSPHORICACIDDICHLORIDE
- AMY31041
- CS-W020493
- DB-365764
-
- MDL: MFCD08704423
- Inchi: 1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3
- InChI Key: KVWIASCXKZVAQG-UHFFFAOYSA-N
- SMILES: ClC1C(=C([H])C(=NN=1)Cl)C(=O)OC([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 219.98100
- Monoisotopic Mass: 219.9806328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1
- XLogP3: 2
Experimental Properties
- Density: 1.433±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 364.2±37.0°C at 760 mmHg
- Solubility: Slightly soluble (2.9 g/l) (25 º C),
- PSA: 52.08000
- LogP: 1.96010
Ethyl 3,6-dichloropyridazine-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
Ethyl 3,6-dichloropyridazine-4-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3,6-dichloropyridazine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370955-0.25g |
ethyl 3,6-dichloropyridazine-4-carboxylate |
34127-22-5 | 95% | 0.25g |
$19.0 | 2023-05-05 | |
abcr | AB304397-250 mg |
Ethyl 3,6-dichloropyridazine-4-carboxylate, 95%; . |
34127-22-5 | 95% | 250 mg |
€90.70 | 2023-07-19 | |
TRC | E940718-50mg |
Ethyl 3,6-Dichloropyridazine-4-carboxylate |
34127-22-5 | 50mg |
$ 210.00 | 2022-06-05 | ||
TRC | E940718-10mg |
Ethyl 3,6-Dichloropyridazine-4-carboxylate |
34127-22-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX334-200mg |
Ethyl 3,6-dichloropyridazine-4-carboxylate |
34127-22-5 | 95+% | 200mg |
202.0CNY | 2021-07-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23855-100G |
ethyl 3,6-dichloropyridazine-4-carboxylate |
34127-22-5 | 97% | 100g |
¥ 10,428.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42210-1g |
Ethyl 3,6-dichloropyridazine-4-carboxylate |
34127-22-5 | 95% | 1g |
¥155.0 | 2024-07-18 | |
Enamine | EN300-370955-1.0g |
ethyl 3,6-dichloropyridazine-4-carboxylate |
34127-22-5 | 95% | 1g |
$39.0 | 2023-05-05 | |
Chemenu | CM164376-1g |
Ethyl 3,6-dichloropyridazine-4-carboxylate |
34127-22-5 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX334-5g |
Ethyl 3,6-dichloropyridazine-4-carboxylate |
34127-22-5 | 95+% | 5g |
2291CNY | 2021-05-07 |
Ethyl 3,6-dichloropyridazine-4-carboxylate Related Literature
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on Ethyl 3,6-dichloropyridazine-4-carboxylate
Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 34127-22-5): A Comprehensive Overview
Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 34127-22-5) is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by its pyridazine core structure, has garnered considerable attention due to its versatile applications in the synthesis of agrochemicals and medicinal agents. The presence of two chlorine atoms at the 3rd and 6th positions, along with a carboxylate ester group at the 4th position, imparts unique reactivity and functional properties that make it a valuable intermediate in various chemical transformations.
The compound's structure is highly conducive to further functionalization, enabling the development of novel derivatives with enhanced biological activity. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of new antibiotics and antiviral agents. The dichloropyridazine moiety is known to exhibit potent inhibitory effects on certain enzymes and microbial pathogens, making it a promising candidate for further exploration in drug discovery.
In the realm of agrochemicals, Ethyl 3,6-dichloropyridazine-4-carboxylate has been utilized as a precursor in the synthesis of herbicides and fungicides. Its structural framework allows for modifications that can enhance its efficacy against a broad spectrum of pests and plant pathogens. Researchers have been particularly interested in its ability to interact with biological targets in plants, leading to the development of more sustainable and environmentally friendly crop protection agents.
The compound's reactivity also makes it an attractive building block for materials science applications. For instance, it can be incorporated into polymers and coatings to impart specific properties such as flame retardancy or UV stability. These applications leverage the electron-withdrawing nature of the pyridazine ring and the electron-donating effects of the ester group, which can influence the overall physical and chemical properties of the final material.
Recent advancements in synthetic methodologies have further expanded the utility of Ethyl 3,6-dichloropyridazine-4-carboxylate. Catalytic processes have been developed to streamline its synthesis, reducing reaction times and improving yields. Additionally, green chemistry principles have been applied to minimize waste and hazardous byproducts, aligning with global efforts to promote sustainable chemical practices.
The pharmaceutical industry has been particularly keen on exploring derivatives of Ethyl 3,6-dichloropyridazine-4-carboxylate due to its potential as a scaffold for drug development. Studies have demonstrated its ability to modulate various biological pathways, including those involved in inflammation and neurodegeneration. By leveraging computational chemistry and high-throughput screening techniques, researchers are identifying novel analogs with improved pharmacokinetic profiles and reduced side effects.
The compound's role in medicinal chemistry extends beyond its direct application as a drug intermediate. It serves as a valuable tool for understanding enzyme mechanisms and developing inhibitors targeting specific therapeutic pathways. For example, its derivatives have been used to study the interaction between enzymes and substrates in detail, providing insights that can guide the design of more effective therapeutic agents.
The agrochemical sector continues to benefit from the versatility of Ethyl 3,6-dichloropyridazine-4-carboxylate. Innovations in formulation technology have enabled its use in novel delivery systems that enhance its bioavailability and environmental stability. These advancements are crucial for addressing emerging challenges in global food security, where efficient crop protection agents are essential for maintaining agricultural productivity.
In conclusion, Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 34127-22-5) is a multifaceted compound with significant implications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and synthetic strategies for this compound, its importance is likely to grow further, contributing to advancements in science and technology.
34127-22-5 (Ethyl 3,6-dichloropyridazine-4-carboxylate) Related Products
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

